molecular formula C15H23Cl2NO3S B2421543 3,4-dichloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 873589-07-2

3,4-dichloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2421543
CAS No.: 873589-07-2
M. Wt: 368.31
InChI Key: LJTNFCHUNIJBTR-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features. This compound contains a dichloromethoxyphenyl group attached to a sulfonyl amine moiety, which is further connected to a tetramethylbutyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 3,4-dichloro-2-methoxyphenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where chlorine and methoxy groups are introduced onto a benzene ring. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the tetramethylbutyl amine through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichloro-2-methoxyphenyl)boronic acid
  • 2,4,6-Tri-substituted-1,3,5-Triazines
  • 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

Uniqueness

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2NO3S/c1-14(2,3)9-15(4,5)18-22(19,20)11-8-7-10(16)12(17)13(11)21-6/h7-8,18H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTNFCHUNIJBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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